molecular formula C14H17N7O3S B216228 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer B216228
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: FNOOEBLPQLRPTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TPCA-1 is a selective inhibitor of nuclear factor-kappa B (NF-κB) and has been shown to have anti-inflammatory and anti-tumor properties.

Wirkmechanismus

TPCA-1 selectively inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of κB (IκB) kinase (IKK) β. IKKβ is a critical kinase that phosphorylates IκB, leading to its degradation and the release of NF-κB. By inhibiting IKKβ, TPCA-1 prevents the activation of NF-κB and its downstream targets, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that TPCA-1 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth and proliferation of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TPCA-1 in lab experiments is its selectivity for IKKβ, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. However, TPCA-1 has limited solubility in water, which can make it challenging to use in certain assays. Additionally, TPCA-1 has a relatively short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of TPCA-1. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. TPCA-1 has also shown promise in the treatment of various cancers, and further research is needed to explore its potential as a cancer therapy. Additionally, the development of more potent and selective inhibitors of IKKβ could lead to the development of more effective therapies for various diseases.

Synthesemethoden

The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with ethyl 2-chloroacetate, followed by the reaction with 7-bromo-1,3-dimethylxanthine to obtain 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide. The final step involves the reaction of 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide with sodium hydride and methyl chloroformate to obtain TPCA-1.

Wissenschaftliche Forschungsanwendungen

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating the immune response and inflammation. It is also involved in the development of various cancers.

Eigenschaften

Produktname

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Molekularformel

C14H17N7O3S

Molekulargewicht

363.4 g/mol

IUPAC-Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N7O3S/c1-7(2)11-17-18-13(25-11)16-8(22)5-21-6-15-10-9(21)12(23)20(4)14(24)19(10)3/h6-7H,5H2,1-4H3,(H,16,18,22)

InChI-Schlüssel

FNOOEBLPQLRPTN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Kanonische SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.